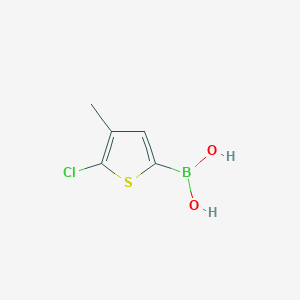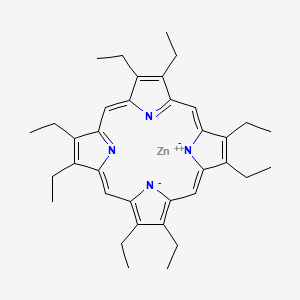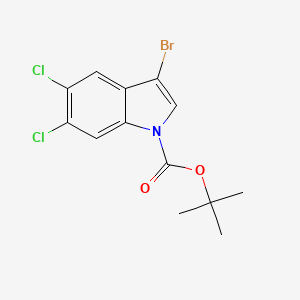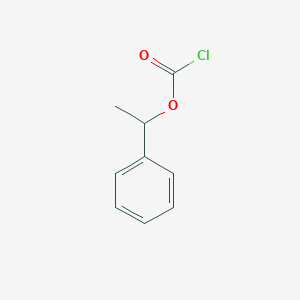![molecular formula C8H2ClN3O2S B12499861 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルは、ベンゾチアゾールファミリーに属する複素環式化合物です。この化合物は、ベンゾチアゾール環の5位にクロロ基、7位にニトロ基、2位にカルボニトリル基が存在することを特徴としています。これは、そのユニークな化学的特性により、特に医薬品開発における医薬品化学における幅広い用途で知られています。
製法
合成経路と反応条件
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルの合成は、通常、4-クロロ-2-アミノベンゼンチオールと様々な置換アルデヒドを、メタ重亜硫酸ナトリウム(Na₂S₂O₅)などの触媒の存在下で反応させることから始まります。 反応条件には、しばしば、氷酢酸を溶媒として使用し、還流下で加熱することが含まれます . 別の方法では、7-クロロ-6-フルオロ-5-ニトロ-2-ヒドラジニルベンゾ[d]チアゾールと置換アセトフェノンを、氷酢酸の存在下で反応させます .
工業的生産方法
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルの工業的生産方法は、実験室合成と類似していますが、より大量に対応するためにスケールアップされています。これらの方法は、多くの場合、製品品質と収率の一貫性を確保するために連続フローリアクターを使用します。 マイクロ波照射とワンポット多成分反応の使用も、効率を高め、生産コストを削減するために検討されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 4-chloro-2-aminobenzenethiol with various substituted aldehydes in the presence of catalysts such as sodium metabisulfite (Na₂S₂O₅). The reaction conditions often include the use of glacial acetic acid as a solvent and heating under reflux . Another method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
化学反応の分析
反応の種類
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルは、以下を含む様々な化学反応を起こします。
求電子置換反応: 5位のクロロ基は、化合物を求電子置換反応を受けやすくします。
求核置換反応: 7位のニトロ基は、求核置換反応に関与できます。
還元: ニトロ基は、適切な条件下でアミノ基に還元できます。
一般的な試薬と条件
求電子置換反応: ハロゲン(例:臭素)やルイス酸(例:塩化アルミニウム)などの試薬がよく使用されます。
求核置換反応: 水性またはアルコール性溶液中の水酸化ナトリウムまたは水酸化カリウムなどの試薬。
還元: パラジウム触媒の存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤。
生成される主な生成物
求電子置換反応: 生成物には、化合物のハロゲン化誘導体が含まれます。
求核置換反応: 生成物には、置換ベンゾチアゾールが含まれます。
還元: 生成物には、5-クロロ-7-アミノベンゾ[d]チアゾール-2-カルボニトリルが含まれます。
科学研究への応用
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルは、科学研究において幅広い用途を持っています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗真菌剤としての可能性が調査されています。
医学: 抗結核薬やその他の治療薬の開発における可能性が探索されています.
工業: 染料、顔料、その他の工業用化学物質の合成に使用されます。
科学的研究の応用
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing anti-tubercular drugs and other therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するように還元され、抗菌および抗真菌効果をもたらします。 この化合物が特定の酵素を阻害し、細胞プロセスを破壊する能力も、その作用機序の重要な側面です .
類似化合物の比較
類似化合物
2-クロロ-7-ニトロベンゾ[d]チアゾール: 構造が似ていますが、カルボニトリル基がありません。
5-クロロ-6-ニトロベンゾ[d]オキサゾール-2-チオール: チアゾール環ではなくオキサゾール環が含まれています.
独自性
5-クロロ-7-ニトロベンゾ[d]チアゾール-2-カルボニトリルは、ニトロ基とカルボニトリル基の両方が存在するために、独特の化学反応性と生物活性を与えられています。様々な化学反応を起こす能力と、医薬品化学における可能性は、研究および産業応用にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Chloro-7-nitrobenzo[d]thiazole: Similar structure but lacks the carbonitrile group.
5-Chloro-6-nitrobenzo[d]oxazole-2-thiol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
特性
分子式 |
C8H2ClN3O2S |
|---|---|
分子量 |
239.64 g/mol |
IUPAC名 |
5-chloro-7-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2ClN3O2S/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H |
InChIキー |
OERHMXWWNOUWHV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N=C(S2)C#N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
![4-{5-[(E)-{[4-(acetylamino)phenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12499797.png)
![1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12499804.png)

![ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12499824.png)


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499837.png)

![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
